molecular formula C9H9NO4S B1414685 2-(Ethylsulfanyl)-5-nitrobenzoic acid CAS No. 1019613-59-2

2-(Ethylsulfanyl)-5-nitrobenzoic acid

Cat. No. B1414685
CAS RN: 1019613-59-2
M. Wt: 227.24 g/mol
InChI Key: IJTCOUXINTZYDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other chemicals .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. The compound’s acidity or basicity, its polarity, and its reactivity would also be studied .

Scientific Research Applications

Tissue Sulfhydryl Groups

2-(Ethylsulfanyl)-5-nitrobenzoic acid, also known as 5,5′-dithiobis(2-nitrobenzoic acid) or DTNB, is particularly significant in the study of sulfhydryl groups in biological materials. Ellman's research in 1959 demonstrated that this compound, due to its water solubility at pH 8, is an effective tool for determining sulfhydryl groups, providing valuable insights into the biochemistry of tissues and blood components (Ellman, 1959).

Intermolecular Interactions in Thioxanthone Derivatives

A study by Jacob et al. in 2011 explored the role of different substituent groups in determining supramolecular motifs, utilizing derivatives of 9H-thioxanthen-9-one, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid. This research provides insights into the molecular interactions, hydrogen bonding, and crystal packing patterns that are influenced by compounds like 2-(Ethylsulfanyl)-5-nitrobenzoic acid (Jacob et al., 2011).

Thiol-Quantification Enzyme Assays

Maeda et al. (2005) discussed the use of 2,4-Dinitrobenzenesulfonyl fluoresceins as an alternative to DTNB in thiol-quantification enzyme assays. DTNB has been widely used for this purpose since its introduction in 1959, highlighting its importance in biochemical studies related to enzyme activity and inhibitor screening (Maeda et al., 2005).

Nanocomposites for Concrete

Raki et al. (2004) investigated the intercalation of nitrobenzoic acid salts, including derivatives similar to 2-(Ethylsulfanyl)-5-nitrobenzoic acid, into layered double hydroxide-like materials for potential applications in concrete science. This research provides a perspective on the utility of these compounds in material science and engineering (Raki et al., 2004).

Papain Enzyme Reactions

Brocklehurst and Little's 1973 study on the reactions of papain with aromatic disulfides, including 5,5'-dithiobis-(2-nitrobenzoic acid), provides insights into the biochemical properties and reactions of this enzyme, highlighting the role of DTNB in understanding enzyme kinetics and interactions (Brocklehurst & Little, 1973).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it .

properties

IUPAC Name

2-ethylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCOUXINTZYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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